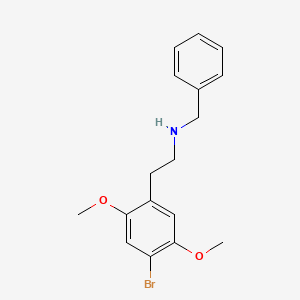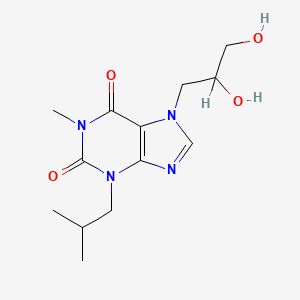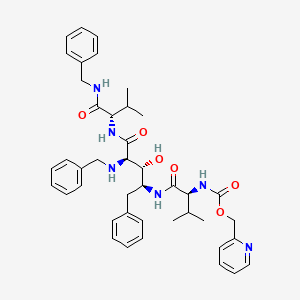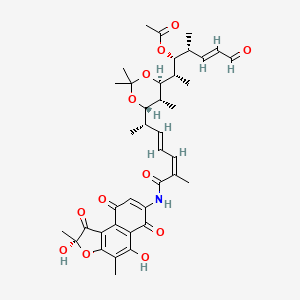
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride typically involves the reaction of 1-Methyl-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.
科学研究应用
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
相似化合物的比较
1-Methyl-2-imidazolecarboxaldehyde: A related compound with similar structural features but different functional groups.
1-Methyl-1H-imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical properties.
Uniqueness: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is unique due to its specific functional groups and reactivity
属性
CAS 编号 |
134221-11-7 |
|---|---|
分子式 |
C7H14Cl2N4 |
分子量 |
225.12 g/mol |
IUPAC 名称 |
N-methyl-N-[(E)-(1-methylimidazol-2-yl)methylideneamino]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-10(2)9-6-7-8-4-5-11(7)3;;/h4-6H,1-3H3;2*1H/b9-6+;; |
InChI 键 |
HREBSOMUTSKBKA-SWSRPJROSA-N |
手性 SMILES |
CN1C=CN=C1/C=N/N(C)C.Cl.Cl |
规范 SMILES |
CN1C=CN=C1C=NN(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



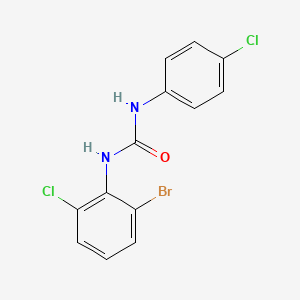
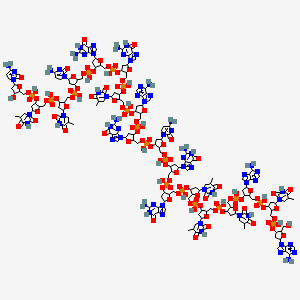

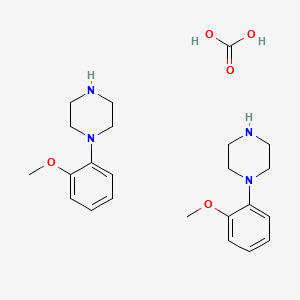


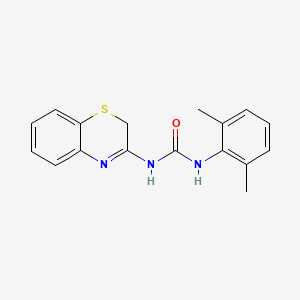
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
